(5-Bromo-2-fluoro-4-methoxyphenyl)methanol
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Overview
Description
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups, and the hydroxyl group is replaced by a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
A structurally similar compound, 5-(2-fluoro-4-[11c]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2h-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a pet imaging ligand for metabotropic glutamate receptor 2 (mglur2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
Based on the related compound mentioned above, it could potentially act as a negative allosteric modulator (nam) of mglur2 . NAMs bind to a site different from the active site of the receptor and decrease the receptor’s activity in the presence of an agonist .
Biochemical Pathways
If it acts similarly to the related compound, it may influence the glutamatergic system via modulation of mglur2 . This could potentially affect various downstream effects related to neuropsychiatric disorders and conditions.
Result of Action
If it acts similarly to the related compound, it could potentially modulate the activity of mGluR2, influencing the glutamatergic system and potentially having effects on neuropsychiatric disorders and conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-4-methoxyphenyl)methanol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of bromine and a suitable catalyst, such as iron powder, under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. This includes precise control of reaction parameters and the use of automated systems to monitor and adjust conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-bromo-2-fluoro-4-methoxybenzaldehyde, while substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroanisole: Similar in structure but lacks the methanol group.
5-Bromo-2-methoxyphenol: Similar but does not have the fluorine atom.
5-Bromo-2-fluoro-4-methoxybenzaldehyde: An oxidation product of (5-Bromo-2-fluoro-4-methoxyphenyl)methanol.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and methoxy substituents on the phenyl ring, along with the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXTBZHKBZULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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